molecular formula C12H12D3N3O3S B602568 Albendazole Sulfoxide D3 CAS No. 1448346-38-0

Albendazole Sulfoxide D3

Cat. No. B602568
M. Wt: 284.35
InChI Key: VXTGHWHFYNYFFV-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albendazole Sulfoxide D3 is a broad-spectrum anthelmintic, or anti-worm medication . It is used to treat certain infections caused by worms such as pork tapeworm and dog tapeworm . The chemical name for Albendazole Sulfoxide D3 is Methyl-d3 (6- (propylsulfinyl)-1H-benzo [d]imidazol-2-yl)carbamate .


Synthesis Analysis

The synthesis of Albendazole Sulfoxide D3 involves a systematic review to identify references containing temporally disaggregated data on the plasma concentration of albendazole and/or its pharmacologically-active metabolite, Albendazole Sulfoxide . A mathematical modelling framework is then used to infer Albendazole Sulfoxide pharmacokinetic parameters .


Molecular Structure Analysis

The molecular formula of Albendazole Sulfoxide D3 is C12H15N3O3S . The InChI is InChI=1S/C12H15N3O3S/c1-3-6-19 (17)8-4-5-9-10 (7-8)14-11 (13-9)15-12 (16)18-2/h4-5,7H,3,6H2,1-2H3, (H2,13,14,15,16)/i2D3 .


Chemical Reactions Analysis

The primary mechanism of action of Albendazole Sulfoxide D3 revolves around the inhibition of microtubule polymerization . The active metabolite of Albendazole, Albendazole Sulfoxide, induces selective degeneration of cytoplasmic microtubules in the intestinal and tegmental cells of intestinal helminths and larvae .


Physical And Chemical Properties Analysis

The molecular weight of Albendazole Sulfoxide D3 is 284.35 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 284.10224276 g/mol .

Scientific Research Applications

Bioequivalence Study Design

  • Scientific Field : Pharmacokinetics and Drug Development .
  • Application Summary : Albendazole Sulfoxide D3 is used in the design of bioequivalence studies for Albendazole, a broad-spectrum antiparasitic agent .
  • Methods of Application : Bioequivalence studies are conducted in the fed state and the meal composition should be identical in both periods. A single-dose replicate 4x2 cross-over design is recommended .
  • Results or Outcomes : These studies can be used to assess the biopharmaceutical quality of Albendazole products, avoiding the necessity of conducting clinical trials to establish safety and efficacy .

Thermo-sensitive Hydrogel

  • Scientific Field : Parasitology Research .
  • Application Summary : Albendazole Sulfoxide D3 is loaded into a thermo-sensitive hydrogel for long-lasting release in a specific lesion .
  • Methods of Application : The hydrogel is prepared by FTIR and 1H NMR. The in vivo pharmacokinetics parameters of the hydrogel are studied .
  • Results or Outcomes : The hydrogel loaded with Albendazole Sulfoxide D3 showed higher lethality on Caenorhabditis elegans than the PLGA-PEG-PLGA group, suggesting its effectiveness against the nematode .

Pharmacokinetics in Hookworm-Infected Adolescents

  • Scientific Field : Parasitology and Pharmacokinetics .
  • Application Summary : Albendazole Sulfoxide D3 is used to study the pharmacokinetics of Albendazole and its metabolites in hookworm-infected adolescents .
  • Methods of Application : Blood microsampling is used to quantify Albendazole and its metabolites in plasma, blood, dried-blood spots, and Mitra samples .
  • Results or Outcomes : The study found similar half-life, time to reach the maximum concentration, and maximum concentration of Albendazole in the four matrices .

Pharmacokinetics in Soil-Transmitted Helminths (STH) Infections

  • Scientific Field : Parasitology and Pharmacokinetics .
  • Application Summary : Albendazole Sulfoxide D3 is used to study the pharmacokinetics of Albendazole and its metabolites in soil-transmitted helminths (STH) infections .
  • Methods of Application : Blood microsampling is used to quantify Albendazole and its metabolites in plasma, blood, dried-blood spots, and Mitra samples .
  • Results or Outcomes : The study found similar half-life, time to reach the maximum concentration, and maximum concentration of Albendazole in the four matrices .

Parenteral Formulations Development

  • Scientific Field : Pharmaceutical Research .
  • Application Summary : Albendazole Sulfoxide D3 is used in the development of parenteral formulations for systemic illnesses .
  • Methods of Application : The formulations are developed and their pharmacokinetic performance is evaluated .
  • Results or Outcomes : The study found that the parenteral formulations showed a significant decrease in the formation of Albendazole Sulfoxide and allowed greater exposure to Albendazole .

Safety And Hazards

Albendazole Sulfoxide D3 may cause an allergic skin reaction . It is suspected of damaging the unborn child . It may cause damage to organs if swallowed . It may also cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

Albendazole has been the topic of recent investigation as a potential anticancer agent due to its limited toxicity to normal cells but high toxicity to both tumor and parasitic cells . Recent studies have created nanoformulations of Albendazole and conjugated the drug to nano-carriers to improve solubility and increase drug delivery to tumor cells .

properties

IUPAC Name

trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHWHFYNYFFV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016420
Record name Albendazole sulfoxide-(methyl-d3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albendazole Sulfoxide D3

CAS RN

1448346-38-0
Record name Albendazole sulfoxide-(methyl-d3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1448346-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
N Saraner, GY Özkan, B Güney, E Alkan… - … of Chromatography B, 2016 - Elsevier
… The plasma samples were extracted by protein precipitation using albendazole sulfoxide-d3 as internal standard (IS). The chromatographic separation was performed on Waters …
Number of citations: 15 www.sciencedirect.com
L Radko, M Minta, P Jedziniak… - Journal of veterinary …, 2017 - sciendo.com
Introduction: Albendazole is used to treat endoparasitic diseases in animals and humans. After oral administration, it is quickly oxidised into its pharmacologically active metabolite …
Number of citations: 6 sciendo.com

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